Compound Description: MK-0364 is a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. [] It exhibits a binding Ki of 0.13 nM for the human CB1R in vitro. [] MK-0364 has been investigated for its antiobesity efficacy in rodents, demonstrating dose-dependent inhibition of food intake and significant weight loss. [, ] Studies reveal that even partial occupancy (30-40%) of brain CB1R by MK-0364 is sufficient to reduce body weight. [] This compound was further investigated for its conformational analysis and receptor docking properties. []
Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist. [] It represents an advancement in the development of selective GR antagonists, aiming to minimize the side effects associated with non-selective GR antagonists like mifepristone. [] CORT125134 is currently undergoing phase 2 clinical trials for the treatment of Cushing's syndrome. []
Compound Description: PQR309, also known as bimiralisib, is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. [] This compound demonstrates potent inhibition of PI3K, specifically targeting mTOR kinase at higher concentrations. [] Notably, PQR309 shows no off-target interactions with a wide range of protein kinases, enzymes, and receptors, and does not bind to tubulin, unlike its structurally related counterpart BKM120 (buparlisib). [] Preclinical studies highlight its efficacy in inhibiting tumor cell proliferation and its favorable safety profile, making it a promising clinical candidate for various oncological applications, including brain tumors and CNS metastasis. [] Currently, PQR309 is in phase II clinical trials for advanced solid tumors and refractory lymphoma. []
Compound Description: This compound is investigated for the presence and nature of C-F···π interactions within its crystal structure. [] The study focuses on the interaction between the lone pair (lp) of a fluorine atom from the trifluoromethyl group and the π-system of the pyridinyl ring, referred to as an lp···π interaction. [] Analysis revealed that molecular pairs exhibiting these C-F···π interactions are stabilized primarily by dispersion forces, further validated by the presence of (3,-1) bond critical points. []
Compound Description: This compound features distinct structural characteristics: a 2-benzyloxypyridine unit and an (E)-3-methoxyprop2-enoic unit, positioned almost perpendicular to each other with a dihedral angle of 84.19(7)°. [] The crystal structure reveals the formation of dimers through O—H⋯O hydrogen bonds between molecules. These dimers are further interconnected via C—H⋯O and C—H⋯F interactions, forming (001) layers. [] Notably, π–π stacking interactions are observed within these layers, specifically between the pyridine and benzene rings, with a centroid–centroid distance of 3.768(2) Å. [] The trifluoromethyl group exhibits disorder over two sites, with a ratio of 0.53(4):0.47(4). []
Compound Description: CYH33 is a potent and highly selective inhibitor of the phosphatidylinositol 3-kinase alpha isoform (PI3Kα), displaying an IC50 of 5.9 nM. [] It exhibits significant selectivity for PI3Kα over other class I PI3K isoforms (β, δ, γ) and minimal activity against over 300 other kinases. [] Preclinical studies demonstrate its effectiveness in inhibiting the PI3K/AKT/mTOR signaling pathway in cancer cell lines and xenograft models, particularly in breast, lung, ovary, colon, and prostate cancers. [] CYH33 boasts favorable pharmacokinetic properties, including oral bioavailability of 36.9% and minimal interaction with major cytochrome P450 isozymes, making it a promising drug candidate for advanced solid tumor treatment and is currently undergoing clinical trials in China. []
Compound Description: This refers to a series of compounds characterized by a pyrimidin-4-amine core substituted with a 6-(trifluoromethyl)pyridin-2-yl moiety at the nitrogen atom. [] The synthesis of these analogues involves a cost-effective two-step process: initial substitution of commercially available 2,4- or 4,6-dichloropyrimidines with 2-amino-6-trifluoromethylpyridine, followed by Suzuki coupling with various substituted aryl/heteroaryl boronic acids or esters. []
Compound Description: (S)-5-CF3-pyrox-tBu is a chiral compound synthesized through the coupling of (S)-tert-leucinol and 5-trifluoromethylpicolinic acid using isobutylchloroformate and N-methylmorpholine. [] It exists as a white solid/crystals with a melting point of 104-105 °C. [] This compound is soluble in various organic solvents, including diethyl ether, dichloromethane, ethyl acetate, hexanes, acetone, and dimethylformamide. [] (S)-5-CF3-pyrox-tBu is typically purified using silica gel flash chromatography with a specific eluent system (2:1 hexanes:EtOAc with 1% NEt3) to prevent hydrolysis on silica gel. []
Compound Description: This symmetrical compound comprises a central benzene ring substituted at the 1,4 positions with identical 3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl moieties. [] The molecule adopts an extended, non-planar conformation with C2 symmetry, reaching an overall length of approximately 2.0 nm. [] Notably, the two pyridine substituents prefer a transoid arrangement relative to the central phenyl ring. []
Compound Description: This compound class, characterized by a 4-(4-(4-phenylureido-naphthalen-1-yl)oxy-pyridin-2-yl)amino-benzoic acid core structure, displays anti-inflammatory activity. [] The mechanism of action involves the inhibition of p38 mitogen-activated protein kinase (p38 MAPK) enzymes, Syk kinase, and potentially members of the Src family of tyrosine kinases. [] Pharmaceutical combinations incorporating these compounds are being explored for treating inflammatory diseases affecting the lungs, eyes, and intestines. []
Compound Description: CCT245737 is a potent and selective checkpoint kinase 1 (CHK1) inhibitor. [] This compound exhibits excellent oral bioavailability and has demonstrated in vivo efficacy in potentiating the effects of DNA-damaging chemotherapy drugs and as a single agent. [] Extensive optimization efforts focused on enhancing its CHK1 selectivity, resulting in a highly selective adenosine triphosphate (ATP)-competitive inhibitor. [] Optimization of its cellular potency and pharmacokinetic properties yielded a compound with a favorable profile for clinical development. []
Compound Description: JNJ17203212 acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It demonstrates high affinity for the guinea pig TRPV1 receptor (pKi = 7.14 ± 0.06) and effectively inhibits both pH- and capsaicin-induced channel activation. [] JNJ17203212 exhibits surmountable antagonism in isolated guinea pig trachea with a pKB value of 6.2 ± 0.1. [] Furthermore, it displays promising antitussive efficacy in preclinical models, supporting its potential as a therapeutic agent for cough. []
(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt
Compound Description: This compound represents a novel crystalline form of a diacylglycerol acyltransferase 1 (DGAT1) inhibitor. [] This crystalline form is particularly relevant for its potential use in treating or preventing DGAT1 activity-related conditions or diseases in mammals, particularly humans. []
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). [] It exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a promising antibacterial agent. [] Studies have shown its ability to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses. [] ML267 displays antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting its therapeutic potential. []
Compound Description: This complex compound is an iridium(III) complex characterized by the presence of a trifluoromethyl-substituted cinnamoyl group and a pyridin-2-yl moiety. [] The compound's structure has been elucidated using X-ray diffraction analysis, revealing its crystallographic parameters and molecular arrangement. []
Compound Description: This compound stands out due to its high energy gap and triplet energy, making it potentially useful in optoelectronic applications. [] Structurally, it features a carbazole moiety connected to a 2,3′-bipyridine unit via an oxygen atom linker. [] The bipyridine ring system, substituted with two methoxy groups, adopts a nearly planar conformation. []
Compound Description: This group encompasses a series of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)-propanoates/acetates designed for their potential herbicidal activity. [] These compounds were synthesized and their structures confirmed through various spectroscopic techniques, including 1H NMR, HRMS, and X-ray single-crystal diffraction. [] Evaluation of their herbicidal activity against barnyard grass and rape identified ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) as a promising lead compound, exhibiting comparable efficacy to the commercial herbicide fluazifop-methyl. []
Compound Description: This compound and its enantiomer (S)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide have been identified as potential therapeutic agents for the treatment of specific tumors. [, , ] The specific tumors targeted by these compounds remain undisclosed in the provided abstracts.
Compound Description: Fosnetupitant, specifically its chloride hydrochloride salt, is a medication used in combination with palonosetron hydrochloride and dexamethasone for preventing acute and delayed nausea and vomiting induced by highly emetogenic cancer chemotherapy. [] It functions as a neurokinin-1 receptor antagonist. []
Compound Description: This compound exhibits inhibitory activity against beta-ketoacyl acyl carrier protein synthase III (KAS III). [] By targeting KAS III, a key enzyme involved in fatty acid biosynthesis, this compound has the potential to disrupt this pathway in microorganisms. [] It is being explored as a potential therapeutic agent for treating infectious diseases caused by various microorganisms, including lymphangitis, urinary tract infections, meningitis, peritonitis, cystitis, respiratory diseases (including pneumonia), and tympanitis. []
Compound Description: This group encompasses a series of novel amide derivatives investigated for their anticancer activity, specifically against the human breast cancer cell line MCF7. [] These compounds were synthesized and characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. [] Their antiproliferative activity was assessed using the MTT assay. [] Furthermore, computational studies, including graph theoretical analysis, in silico modeling, molecular dynamic simulations, and ADME profile prediction, were conducted to understand their structure-activity relationships and predict their drug-likeness. []
Compound Description: This compound serves as both an electrophilic reagent and a radical acceptor in organic synthesis. [] It has a boiling point of 150.6 °C and is soluble in solvents like chloroform, methanol, tetrahydrofuran, and dichloromethane. [] The compound is prepared through various synthetic routes involving the reaction of trifluoromethylsulfanide silver (AgSCF3) with different reagents. []
Compound Description: This class of compounds acts as inhibitors of diacylglycerol acyltransferase (DGAT). [] Their structures are characterized by a central cyclohexyl ring substituted with a phenyl group at the 4-position, which in turn is linked to a substituted amino-pyridine moiety. [] The specific substitutions on the amino group vary within this class and contribute to the diversity of their structures and activities. []
Compound Description: HNPC-A9229 is a novel fungicide with a unique pyrimidin-4-amine structure. [] It exhibits excellent fungicidal activity against various fungal pathogens, including Puccinia sorghi and Erysiphe graminis, with EC50 values of 0.16 mg/L and 1.14 mg/L, respectively. [] Notably, HNPC-A9229's fungicidal potency is superior or comparable to commercially available fungicides such as diflumetorim, tebuconazole, flusilazole, and isopyrazam. [] Importantly, HNPC-A9229 demonstrates low toxicity to rats. []
Compound Description: BMS-903452 is a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] It exhibits efficacy in both acute and chronic rodent models of diabetes, making it a potential therapeutic candidate for type 2 diabetes. [] Its mechanism of action involves stimulating glucose-dependent insulin release through direct action on the pancreas and promoting the secretion of glucagon-like peptide-1 (GLP-1) through action on the gastrointestinal tract. [] In a single ascending dose study in healthy humans, BMS-903452 showed a dose-dependent increase in exposure and a trend towards increased total GLP-1 plasma levels. []
Compound Description: This compound displays potent herbicidal activity and is used in synergistic compositions with other herbicides, including fenoxaprop-ethyl and clodinafop-propargyl, to enhance weed control. [] Its specific mode of action is not elaborated on in the provided abstract.
Compound Description: The crystal structure of this compound has been determined using X-ray diffraction analysis, providing insights into its molecular geometry and packing arrangement in the solid state. [] The specific biological activity or potential applications of this compound are not mentioned in the provided abstract.
Compound Description: These are two novel iridium(III) complexes investigated for their electroluminescent properties. [] Both complexes emit orange-red photoluminescence, with Ir(tfmpqz)2(acac) displaying a particularly high quantum yield of 91% compared to 42% for Ir(tfmpiq)2(acac). [] These complexes have potential applications in organic light-emitting diodes (OLEDs). []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.